An In-depth Technical Guide to Potassium (4-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to Potassium (4-Methoxyphenyl)trifluoroborate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium (4-methoxyphenyl)trifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its remarkable stability, ease of handling, and predictable reactivity in cross-coupling reactions make it an attractive alternative to traditional organoboron compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of Potassium (4-methoxyphenyl)trifluoroborate, detailed experimental protocols for its synthesis and application, and insights into its role in the synthesis of bioactive molecules.
Core Properties
Potassium (4-methoxyphenyl)trifluoroborate is a white, crystalline solid that is notably stable in air and moisture, facilitating its storage and handling without the need for stringent inert atmosphere techniques.[1][2] This stability represents a significant advantage over many boronic acids, which can be prone to dehydration and protodeboronation.
Physical Properties
The key physical properties of Potassium (4-methoxyphenyl)trifluoroborate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 192863-36-8 | [1] |
| Molecular Formula | C₇H₇BF₃KO | [3] |
| Molecular Weight | 214.03 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | >300 °C | [2] |
| Solubility | Soluble in water. Soluble in polar organic solvents like methanol, acetone, and acetonitrile. | [5] |
| Density | Data not available |
Chemical & Spectral Properties
The chemical and spectral data are crucial for the identification and characterization of Potassium (4-methoxyphenyl)trifluoroborate.
| Property | Data | Reference(s) |
| InChI | 1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | [1] |
| SMILES | [K+].COc1ccc(cc1)--INVALID-LINK--(F)F | [1] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3 (d, 2H), 6.7 (d, 2H), 3.7 (s, 3H) | Estimated from[6][7][8] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 157.2, 131.6, 113.4, 55.0 | Estimated from[6][7][8][9] |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -141 | [10] |
| ¹¹B NMR (DMSO-d₆) | δ (ppm): ~ 3.0 | [10] |
| FT-IR (KBr) | Key peaks expected around 3400 cm⁻¹ (O-H, if hydrated), 2950-2850 cm⁻¹ (C-H), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O), 1100-1000 cm⁻¹ (B-F) | [10][11] |
Experimental Protocols
Detailed methodologies for the synthesis of Potassium (4-methoxyphenyl)trifluoroborate and its application in Suzuki-Miyaura cross-coupling reactions are provided below.
Synthesis of Potassium (4-Methoxyphenyl)trifluoroborate
This protocol describes the synthesis from the corresponding boronic acid.
Materials:
-
4-Methoxyphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a flask, dissolve 4-methoxyphenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Slowly add the KHF₂ solution to the stirred solution of the boronic acid.
-
A white precipitate of Potassium (4-Methoxyphenyl)trifluoroborate will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by diethyl ether.
-
Dry the product under vacuum to obtain pure Potassium (4-Methoxyphenyl)trifluoroborate.
A general workflow for the synthesis of aryltrifluoroborates is depicted below.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Potassium (4-methoxyphenyl)trifluoroborate with an aryl halide.
Materials:
-
Potassium (4-methoxyphenyl)trifluoroborate
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add Potassium (4-methoxyphenyl)trifluoroborate, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent mixture (e.g., 10:1 Toluene/Water).
-
In a separate vial, premix the palladium catalyst and the phosphine ligand, then add this to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is illustrated below.
Applications in Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, and potassium organotrifluoroborates are increasingly favored reagents for this transformation due to their stability and ease of use.[12][13] The 4-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds.
Synthesis of Combretastatin A-4 Analogues
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, a key process in cell division, making it a target for cancer therapy.[14][15][16] The synthesis of analogues of Combretastatin A-4 often involves a Suzuki-Miyaura coupling to form the stilbene core.[17][18][19][20] Potassium (4-methoxyphenyl)trifluoroborate can serve as the coupling partner to introduce the B-ring of the combretastatin scaffold.
The signaling pathway for tubulin polymerization inhibitors is outlined below.
Synthesis of Neurokinin-1 (NK₁) Receptor Antagonists
The neurokinin-1 (NK₁) receptor is a G-protein coupled receptor that is implicated in various physiological processes, and its antagonists are being investigated for the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[21][22][23] The synthesis of NK₁ receptor antagonists, such as L-733,060, often involves the formation of biaryl structures where a methoxyphenyl group is a key component.[24] Potassium (4-methoxyphenyl)trifluoroborate is an ideal reagent for the introduction of this moiety via Suzuki-Miyaura coupling.
A simplified representation of the neurokinin-1 receptor signaling pathway is shown below.
Conclusion
Potassium (4-methoxyphenyl)trifluoroborate is a robust and convenient reagent for the introduction of the 4-methoxyphenyl group in organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists. The detailed protocols and an understanding of its application in the synthesis of bioactive molecules provided in this guide are intended to facilitate its successful application in the laboratory for the advancement of drug discovery and development.
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